molecular formula C13H11ClN2 B11876870 5-Chloro-2-(pyridin-2-yl)indoline

5-Chloro-2-(pyridin-2-yl)indoline

Cat. No.: B11876870
M. Wt: 230.69 g/mol
InChI Key: RZNAANCLCUHULT-UHFFFAOYSA-N
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Description

5-Chloro-2-(pyridin-2-yl)indoline: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an indoline ring substituted with a chlorine atom at the 5-position and a pyridin-2-yl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(pyridin-2-yl)indoline can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . The specific conditions for the synthesis of this compound may involve the use of methanesulfonic acid as a catalyst and methanol as a solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Scientific Research Applications

Chemistry: 5-Chloro-2-(pyridin-2-yl)indoline is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel indole-based compounds with potential biological activities .

Biology: In biological research, this compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent. Its ability to interact with various biological targets makes it a valuable compound for drug discovery .

Medicine: The compound is investigated for its therapeutic potential in treating diseases such as cancer, viral infections, and bacterial infections. Its unique structure allows it to bind to specific receptors and enzymes, making it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a useful intermediate in the synthesis of various commercial products .

Comparison with Similar Compounds

Biological Activity

5-Chloro-2-(pyridin-2-yl)indoline is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and interactions with various biological targets. We will present data tables summarizing relevant studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H9ClN2. Its unique structure includes an indoline core substituted with a chloro group at the 5-position and a pyridine ring at the 2-position. This structural arrangement is crucial for its biological activity.

Structural Features

FeatureDescription
Indoline CoreA bicyclic structure contributing to reactivity
Chloro SubstituentEnhances biological activity
Pyridine RingProvides additional interaction sites

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines by targeting critical pathways such as epidermal growth factor receptor (EGFR) mutations and BRAF V600E pathways.

Case Studies

  • Inhibition of EGFR Mutations : Derivatives of indole and pyridine have demonstrated the ability to inhibit EGFR T790M mutations, which are associated with resistance to certain cancer therapies. Molecular docking studies suggest that this compound has a strong binding affinity to the ATP-binding site of EGFR, indicating its potential as an effective therapeutic agent against resistant cancer types.
  • Antiproliferative Effects : In vitro studies have shown that this compound can significantly reduce cell proliferation in various cancer cell lines, suggesting its role as an antiproliferative agent.

Anti-inflammatory Effects

This compound also exhibits notable anti-inflammatory properties. A study utilizing the zymosan-induced air pouch model demonstrated that this compound significantly reduced leukocyte migration and total protein concentration levels, indicating its effectiveness in mitigating inflammation .

Experimental Findings

  • Formalin Test Results : In tests measuring nociceptive response, doses of 1.0, 2.5, and 5.0 mg/kg showed significant reductions in paw pain time, with reductions of 73.61%, 79.46%, and 73.85% respectively in the second phase of the formalin test .
Dose (mg/kg)Reduction in Paw Pain Time (%)
1.073.61
2.579.46
5.073.85

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

  • Binding to Protein Kinases : Molecular docking studies suggest that this compound can effectively bind to various protein kinases involved in cancer progression.
  • Interference with Inflammatory Pathways : The anti-inflammatory effects may stem from its ability to modulate leukocyte migration and vascular permeability.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, each exhibiting unique biological activities:

Compound NameStructure FeaturesUnique Aspects
5-Bromo-2-(pyridin-2-yl)indoline Bromine instead of chlorinePotentially different reactivity due to bromine
5-Fluoro-2-(pyridin-3-yl)indoline Fluorine at the 5-positionVariations in biological activity due to fluorine
6-Methyl-2-(pyridin-4-yl)indoline Methyl substitution on indolineAltered pharmacokinetic properties

These comparisons highlight how variations in substituents can impact reactivity and biological activity.

Properties

Molecular Formula

C13H11ClN2

Molecular Weight

230.69 g/mol

IUPAC Name

5-chloro-2-pyridin-2-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H11ClN2/c14-10-4-5-11-9(7-10)8-13(16-11)12-3-1-2-6-15-12/h1-7,13,16H,8H2

InChI Key

RZNAANCLCUHULT-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=C(C=C2)Cl)C3=CC=CC=N3

Origin of Product

United States

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